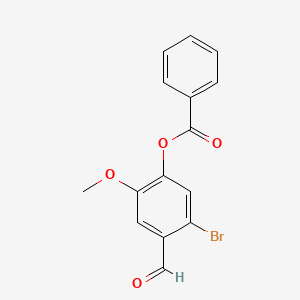

5-Bromo-4-formyl-2-methoxyphenyl benzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters are a significant class of organic compounds characterized by a benzoate group attached to a variously substituted phenyl ring. These esters are not merely simple molecules; they are pivotal intermediates and target structures in a wide array of chemical applications. Their utility spans from being key components in the synthesis of pharmaceuticals and agrochemicals to their use in the development of materials with specific optical or electronic properties. The synthesis of substituted phenyl benzoates can be achieved through several methods, with the benzoylation of phenols being a common and effective approach. This reaction typically involves the use of a benzoylating agent, such as benzoyl chloride, to introduce the benzoyl group to a phenolic compound.

Structural Significance and Functional Group Analysis of 5-Bromo-4-formyl-2-methoxyphenyl Benzoate

The structure of this compound is a testament to the complexity and versatility of aromatic chemistry. Its molecular formula is C₁₅H₁₁BrO₄, with a corresponding molecular weight of approximately 335.15 g/mol . A detailed analysis of its functional groups reveals the sources of its chemical reactivity and potential applications:

Benzoate Ester: This functional group is the core of the molecule's identity as a benzoate ester. The ester linkage is susceptible to hydrolysis, which can cleave the molecule into its constituent benzoic acid and phenolic parts. The carbonyl group of the ester exhibits a characteristic absorption in infrared spectroscopy.

Aromatic Rings: The presence of two phenyl rings, one from the benzoate moiety and the other being the substituted phenol (B47542), provides a scaffold for various electrophilic and nucleophilic substitution reactions. The electron-rich nature of these rings is a key factor in their reactivity.

Bromo Group: The bromine atom is an electron-withdrawing group that influences the electronic environment of the phenyl ring to which it is attached. It also serves as a potential site for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Formyl Group (Aldehyde): The aldehyde group is a highly reactive functional group that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions.

Methoxy (B1213986) Group: The methoxy group is an electron-donating group that increases the electron density of the aromatic ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

The interplay of these functional groups on the aromatic scaffold creates a molecule with a rich and varied chemical profile.

Overview of Research Trajectories for Complex Aromatic Compounds

Research into complex aromatic compounds like this compound is driven by the quest for novel molecules with specific functions. A significant area of investigation is their potential use as intermediates in the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry. For instance, compounds with similar substitution patterns are often explored as precursors for the development of new pharmaceutical agents. The presence of multiple functional groups allows for a modular approach to synthesis, where different parts of the molecule can be modified to fine-tune its biological activity or physical properties. The strategic placement of bromo, formyl, and methoxy groups provides a versatile platform for generating a library of derivatives for screening in various biological assays.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-formyl-2-methoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO4/c1-19-13-7-11(9-17)12(16)8-14(13)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFPZIFKHUTALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

While a specific, detailed synthesis of 5-Bromo-4-formyl-2-methoxyphenyl benzoate (B1203000) is not extensively documented in readily available literature, a plausible synthetic route can be postulated based on established organic chemistry principles. A likely approach would involve a two-step process: the synthesis of the phenolic precursor, 5-bromo-4-formyl-2-methoxyphenol, followed by its esterification with benzoyl chloride.

The synthesis of 5-bromo-2-methoxyphenol, a closely related precursor, has been described, often starting from o-methoxyphenol (guaiacol). This involves a bromination step, which would need to be followed by a formylation reaction to introduce the aldehyde group at the para position to the hydroxyl group.

Once the phenolic precursor is obtained, the final step would be a benzoylation reaction. This is typically carried out by reacting the phenol (B47542) with benzoyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.

The characterization of the final product would rely on a combination of spectroscopic techniques to confirm its structure.

Table 1: Predicted Spectroscopic Data for 5-Bromo-4-formyl-2-methoxyphenyl Benzoate

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings, a singlet for the aldehyde proton (typically downfield), and a singlet for the methoxy (B1213986) group protons. The integration of these signals would confirm the number of protons in each environment. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde groups, signals for the aromatic carbons (with those attached to electronegative atoms appearing at different chemical shifts), and a signal for the methoxy carbon. |

| Infrared (IR) Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch, another distinct band for the aldehyde carbonyl stretch, C-O stretching bands for the ester and ether linkages, and characteristic peaks for the aromatic C-H and C=C bonds. Aromatic esters typically show a strong C=O stretch between 1730 and 1715 cm⁻¹. The aldehyde C=O stretch would also be prominent. spectroscopyonline.com |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks). |

Research Findings and Applications

Direct research applications and detailed findings for 5-Bromo-4-formyl-2-methoxyphenyl benzoate (B1203000) are not widely reported in peer-reviewed literature. However, based on the chemistry of its constituent functional groups and the applications of similarly structured molecules, its potential as a valuable chemical intermediate can be inferred.

Polysubstituted aromatic compounds are frequently used as building blocks in the synthesis of more complex molecules with potential biological activity. For example, a closely related compound, (5-Bromo-4-carbamoyl-2-methoxyphenyl)benzoate, is noted for its use as a pharmaceutical intermediate. This suggests that 5-Bromo-4-formyl-2-methoxyphenyl benzoate could also serve as a precursor in medicinal chemistry research. The aldehyde group, in particular, is a versatile handle for further chemical modifications, allowing for the construction of larger, more intricate molecular frameworks.

The combination of a reactive aldehyde, a site for potential cross-coupling (the bromo group), and the directing effects of the methoxy (B1213986) group makes this compound a promising starting material for the synthesis of a diverse range of derivatives. These derivatives could then be screened for various biological activities, contributing to the discovery of new therapeutic agents.

Conclusion

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-bromo-4-formyl-2-methoxyphenyl benzoate reveals the most logical disconnection to be the ester linkage. This bond can be disconnected via a C-O bond cleavage, leading to two primary precursors: a substituted phenol (B47542), specifically 5-bromo-4-formyl-2-methoxyphenol, and a benzoic acid derivative. This strategy simplifies the complex target molecule into more readily synthesizable building blocks.

The primary disconnection is illustrated as follows:

Scheme 1: Retrosynthetic Disconnection of this compound

(Image depicting the retrosynthetic disconnection of the target molecule into 5-bromo-4-formyl-2-methoxyphenol and benzoic acid.)

Further retrosynthetic analysis of the phenolic precursor, 5-bromo-4-formyl-2-methoxyphenol, suggests that the formyl and bromo groups can be introduced onto a simpler 2-methoxyphenol backbone through electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methoxy (B1213986) groups are crucial in determining the sequence of these substitutions to achieve the desired 1,2,4,5-substitution pattern.

Synthesis of Key Precursor Intermediates

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details plausible synthetic routes for the functionalized phenol, the installation of the formyl and bromo substituents, and the derivatization of benzoic acid.

The synthesis of the core phenolic structure can begin from commercially available and simpler 2-methoxyphenol (guaiacol). The introduction of the necessary substituents requires careful consideration of their directing effects. General methods for the synthesis of substituted 2-methoxyphenol derivatives often involve acid-mediated rearrangements of cycloadducts derived from simpler phenols and acetylenes. rsc.orgnih.gov

A plausible starting point for the synthesis of the specific precursor, 5-bromo-4-formyl-2-methoxyphenol, is 2-methoxyphenol. The synthetic strategy would involve sequential formylation and bromination.

The introduction of the formyl and bromo groups onto the 2-methoxyphenol ring must be performed strategically to ensure the correct regiochemistry.

Formylation: The formyl group can be introduced onto the aromatic ring through various methods, such as the Vilsmeier-Haack reaction, which is effective for activated aromatic substrates. quimicaorganica.orgwikipedia.org For a phenol, the Reimer-Tiemann reaction is a classic method for ortho-formylation. Given the desired substitution pattern, formylation of 2-methoxyphenol would likely yield a mixture of isomers, with the major product being 4-hydroxy-3-methoxybenzaldehyde (vanillin) due to the strong directing effect of the hydroxyl group.

Bromination: Subsequent bromination of the formylated intermediate would then be directed by the existing substituents. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the formyl group is deactivating and meta-directing. In 4-hydroxy-3-methoxybenzaldehyde, the position C-5 is activated by both the hydroxyl and methoxy groups, making it the most likely site for electrophilic substitution.

A potential synthetic sequence is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Methoxyphenol | 1. NaOH, CHCl₃, H₂O, 70°C 2. H₃O⁺ | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) |

| 2 | 4-Hydroxy-3-methoxybenzaldehyde | Br₂, Acetic Acid | 5-Bromo-4-hydroxy-3-methoxybenzaldehyde |

This table outlines a plausible two-step synthesis of a key intermediate.

This sequence provides a viable route to a brominated and formylated phenolic precursor. The final step to obtain 5-bromo-4-formyl-2-methoxyphenol would involve a rearrangement or starting from a different isomer of methoxyphenol, though the above intermediate is structurally very similar and a common synthetic building block.

For the esterification reaction, benzoic acid can be used directly, but the reaction is often slow. To increase its reactivity, benzoic acid is typically converted into a more reactive derivative, such as an acyl chloride or an anhydride.

Benzoyl Chloride Synthesis: A common method for this conversion is the reaction of benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

| Reactant | Reagents and Conditions | Product |

| Benzoic Acid | Thionyl Chloride (SOCl₂), Reflux | Benzoyl Chloride |

This table shows the conversion of benzoic acid to the more reactive benzoyl chloride.

The resulting benzoyl chloride is a highly reactive acylating agent suitable for esterification with the phenolic precursor. Alternatively, activating agents can be used to facilitate the direct coupling of benzoic acid with the phenol.

Esterification Approaches for Benzoate Moiety Formation

The final step in the synthesis is the formation of the ester bond between the phenolic precursor and the benzoic acid derivative. Several methods can be employed, with the choice depending on the stability of the substrates and the desired reaction conditions.

The Steglich esterification is a particularly mild and efficient method for forming esters from carboxylic acids and alcohols, including phenols. wikipedia.orgresearchgate.net This reaction is well-suited for substrates that may be sensitive to harsher conditions required by other methods like Fischer-Speier esterification. researchgate.netrsc.org

The reaction proceeds at room temperature and utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent. wikipedia.orgrsc.org A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is also required to accelerate the reaction. wikipedia.orgresearchgate.net

The key features of the Steglich esterification are:

Mild Conditions: The reaction is typically carried out at room temperature, which helps to prevent side reactions and decomposition of sensitive functional groups. wikipedia.org

High Yields: It is known to provide good to excellent yields for a wide variety of substrates. nih.gov

Versatility: It can be used to synthesize esters from primary, secondary, and tertiary alcohols, as well as phenols. researchgate.netnih.gov

A representative reaction scheme for the Steglich esterification to form the target compound is as follows:

Scheme 2: Steglich Esterification for the Synthesis of this compound (Image illustrating the reaction of 5-bromo-4-formyl-2-methoxyphenol and benzoic acid using DCC and DMAP to form the final product.)

The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a highly reactive N-acylpyridinium salt. This salt is then readily attacked by the hydroxyl group of the phenol to form the desired ester, regenerating the DMAP catalyst. A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org The reaction conditions for the Steglich esterification are summarized in the table below:

| Component | Role | Typical Solvent | Temperature |

| 5-Bromo-4-formyl-2-methoxyphenol | Nucleophile (Alcohol) | Dichloromethane (DCM), Acetonitrile | Room Temperature |

| Benzoic Acid | Electrophile (Acid) | Dichloromethane (DCM), Acetonitrile | Room Temperature |

| DCC or DIC | Coupling Agent | Dichloromethane (DCM), Acetonitrile | Room Temperature |

| DMAP | Catalyst | Dichloromethane (DCM), Acetonitrile | Room Temperature |

This interactive table summarizes the components and conditions for a typical Steglich esterification.

Acid Chloride/Anhydride Mediated Esterification

Esterification is a fundamental step in the synthesis of the target molecule, creating the benzoate ester from a phenolic precursor. The use of highly reactive acid chlorides, such as benzoyl chloride, is a common and effective method for this transformation, often proceeding under mild conditions. libretexts.org This type of reaction is frequently referred to as the Schotten-Baumann reaction, particularly when conducted in the presence of a base. youtube.comvaia.com

The reaction typically involves the treatment of a substituted phenol with benzoyl chloride in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521). libretexts.orgyoutube.comresearchgate.net The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. vaia.comchemguide.co.uk This increased nucleophilicity is especially important when using less reactive acid chlorides. libretexts.orgchemguide.co.uk For instance, the reaction of phenol with benzoyl chloride in the presence of sodium hydroxide and pyridine yields phenyl benzoate. youtube.com Similarly, vanillin (B372448) and its derivatives can be reacted with various acid chlorides in the presence of pyridine to afford the corresponding esters. researchgate.netscribd.com

The general conditions for this esterification are well-established. Phenols can be treated with acetyl chloride or benzoyl chloride to produce the corresponding phenyl acetate (B1210297) or phenyl benzoate. youtube.com While the reaction with simple acyl chlorides like ethanoyl chloride can occur at room temperature, less reactive aryl acid chlorides like benzoyl chloride may require the phenol to be converted to its more reactive sodium phenoxide salt first. libretexts.orgchemguide.co.uk

Table 1: Examples of Acid Chloride Mediated Esterification of Phenols This table is generated based on principles of the Schotten-Baumann reaction and may not represent the direct synthesis of the target compound's immediate precursor.

| Phenolic Substrate | Acyl Chloride | Base | Product |

|---|---|---|---|

| Phenol | Ethanoyl chloride | Pyridine | Phenyl ethanoate |

| Phenol | Benzoyl chloride | Sodium Hydroxide | Phenyl benzoate youtube.com |

Formylation Reactions on Aromatic Substrates

The introduction of a formyl (-CHO) group onto the aromatic ring is a critical transformation in this synthesis. Several classical and modern formylation methods are available, with the choice depending on the activation of the aromatic substrate and the desired regioselectivity. For electron-rich aromatic compounds like phenols and their ethers, electrophilic aromatic substitution is the most common pathway. uniroma1.it

Vilsmeier-Haack Reaction in Ortho-Formylation Contexts

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the active electrophile known as the Vilsmeier reagent (a chloroiminium salt). cambridge.orgchemistrysteps.comwikipedia.org

This electrophile is relatively mild compared to the acylium ions used in Friedel-Crafts acylation, which makes the Vilsmeier-Haack reaction particularly suitable for activated aromatic systems such as phenols, anilines, and their derivatives. chemistrysteps.comwikipedia.org The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the aromatic ring, forming an iminium ion intermediate which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org

The regioselectivity of the Vilsmeier-Haack reaction is governed by the directing effects of the substituents on the aromatic ring. In phenols and phenolic ethers, formylation typically occurs at the positions ortho and para to the strongly activating oxygen substituent. If the para position is blocked, formylation occurs exclusively at an available ortho position. This makes the reaction highly useful in contexts requiring ortho-formylation.

Other Formylation Protocols (e.g., Duff Reaction, Rieche Formylation)

Besides the Vilsmeier-Haack reaction, other protocols exist for the formylation of activated aromatic rings.

The Duff Reaction is a formylation method specific to highly activated aromatics like phenols. wikipedia.orgmdma.ch It utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, often with glycerol (B35011) or acetic acid as a solvent. wikipedia.orgecu.edu The reaction mechanism involves the electrophilic attack of an iminium ion derived from hexamine onto the aromatic ring. wikipedia.org A key characteristic of the Duff reaction is its strong preference for ortho-formylation relative to the hydroxyl group. wikipedia.orgrsc.org If both ortho positions are blocked, the formyl group will be directed to the para position. wikipedia.org However, the reaction is often noted for being inefficient with low yields. wikipedia.orgmdma.ch

The Rieche Formylation provides another route to aromatic aldehydes. This reaction uses dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgsynarchive.comcommonorganicchemistry.com It is effective for electron-rich aromatic compounds, including phenols and mesitylene. wikipedia.orgdbpedia.org The Rieche formylation is considered a variant of the Friedel-Crafts reaction. synarchive.com Recent studies have also explored its application on arylboronic acids, demonstrating regioselective formylation under mild conditions with catalysts like FeCl₃. uniroma1.it

Table 2: Comparison of Aromatic Formylation Methods

| Reaction Name | Formylating Agent | Catalyst/Co-reagent | Typical Substrates | Key Features |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF / POCl₃ | - | Electron-rich aromatics/heterocycles wikipedia.org | Mild conditions, good for activated rings. ijpcbs.com |

| Duff Reaction | Hexamine | Acid (e.g., Acetic, Trifluoroacetic) | Phenols, highly activated aromatics wikipedia.org | Strong preference for ortho-formylation. wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Electron-rich aromatics (phenols) wikipedia.orgdbpedia.org | Variant of Friedel-Crafts acylation. synarchive.com |

Halogenation Strategies for Bromine Introduction

The final key transformation is the introduction of a bromine atom at a specific position on the aromatic ring. The regiochemical outcome of this step is dictated by the directing effects of the substituents already present: the methoxy, formyl, and benzoate groups.

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is the most direct method for brominating an aromatic ring. The regiochemistry is heavily influenced by the existing substituents. nvcc.edu Activating groups, such as the methoxy (-OCH₃) and the ester oxygen (-O-COPh), are ortho, para-directors. Conversely, deactivating groups, like the formyl group (-CHO), are meta-directors.

In a potential precursor like 4-formyl-2-methoxyphenyl (B587787) benzoate, the directing effects of the substituents must be considered collectively. The methoxy group is a strong activator, directing incoming electrophiles to its ortho and para positions. The ester oxygen also directs ortho and para. The formyl group, a deactivator, directs to its meta position. The interplay of these effects determines the final position of the bromine. In the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde), a related structure, the powerful activating effect of the hydroxyl group directs the bromine to the position ortho to it. nvcc.edugaacademy.orgrsc.orgyoutube.com

Bromination can be achieved using molecular bromine (Br₂) in a solvent like acetic acid. rsc.org To avoid handling the hazardous elemental bromine, it can be generated in situ from reagents like potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr). nvcc.edugaacademy.orgyoutube.com For highly activated rings like vanillin, a strong Lewis acid catalyst is often unnecessary. rsc.org

Regioselective Bromination via Directed Metalation or Activation

For substrates where standard electrophilic bromination might yield a mixture of isomers or an undesired product, more regioselective methods can be employed. Directed ortho metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. baranlab.orguwindsor.ca

This strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org This coordination facilitates the deprotonation of the proximal ortho position, creating a lithiated intermediate. This intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to introduce a bromine atom with high precision. baranlab.org

Groups such as amides, carbamates, and ethers can function as effective DMGs. uwindsor.ca While bromine itself is not a strong DMG, its presence can influence the acidity of remote protons on the ring. researchgate.net In the context of a precursor to the target molecule, the ester or methoxy group could potentially serve as a DMG to direct lithiation and subsequent bromination to a specific adjacent position, offering a synthetic route with superior regiocontrol compared to classical electrophilic substitution.

Advanced Synthetic Techniques and Optimization

The synthesis of highly substituted aromatic esters like this compound involves multiple steps, including electrophilic aromatic substitution (bromination and formylation) and esterification. Advanced techniques can significantly improve the efficiency of these transformations by accelerating reaction rates, increasing product yields, and minimizing side reactions.

Microwave-Assisted Organic Synthesis (MAOS) in Analog Preparation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a crucial technology in modern organic chemistry, offering substantial benefits over conventional heating methods. ijnrd.orgresearchgate.net This technique utilizes microwave energy to heat reaction mixtures, relying on the principles of dipolar polarization and ionic conduction to achieve rapid and efficient energy transfer. ijnrd.orgnih.gov Unlike conventional heating, which warms the vessel from the outside, microwaves directly interact with polar molecules in the reaction mixture, leading to instantaneous and uniform heating. ijnrd.orgnih.gov

The primary advantages of MAOS include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product purity. ijnrd.org These attributes position MAOS as an important methodology aligned with the principles of green chemistry, as it often reduces energy consumption and the need for excessive solvents. ijnrd.org

In the context of preparing analogs of this compound, MAOS could be applied to several key steps. For instance, the esterification of a substituted phenol with benzoic acid, a reaction that can be sluggish under conventional conditions, could be significantly accelerated. Microwave irradiation has been shown to complete hydrolysis reactions, such as that of benzamide (B126) to benzoic acid, in just 7 minutes with a 99% yield, whereas conventional methods require an hour. ijnrd.org Similarly, the synthesis of various heterocyclic and substituted aromatic compounds has been successfully demonstrated using microwave technology, highlighting its broad applicability. nih.gov

The table below illustrates a comparative analysis of conventional heating versus MAOS for a typical esterification reaction, based on general findings in the literature.

| Reaction Step | Method | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Esterification (Phenol + Carboxylic Acid) | Conventional Heating (Reflux) | 4-12 hours | 60-80% | ijnrd.org |

| Esterification (Phenol + Carboxylic Acid) | Microwave-Assisted (MAOS) | 5-15 minutes | 85-99% | ijnrd.orgresearchgate.net |

Catalytic Systems for Enhanced Yields and Selectivity

The choice of catalyst is paramount in directing the outcome of a chemical reaction, influencing its rate, yield, and selectivity. For a multi-step synthesis of a molecule like this compound, various catalytic systems can be employed to optimize key transformations.

Catalytic Esterification: The formation of the phenyl benzoate ester linkage from a phenol and benzoic acid can be challenging due to the poor nucleophilicity of the phenolic hydroxyl group. tandfonline.com While strong acylating agents are often used, they can present environmental issues. tandfonline.com An advanced approach involves using solid acid catalysts, such as rare-earth-exchanged Y-type (RE-Y) zeolites. tandfonline.com These catalysts have been shown to effectively promote the esterification of phenols with benzoic acids, providing the desired phenyl benzoates with high chemoselectivity and avoiding undesired side reactions like the Fries rearrangement. tandfonline.com The heterogeneous nature of zeolite catalysts also allows for easy recovery and recycling, contributing to a cleaner synthetic process. tandfonline.com

Catalytic Formylation: The introduction of the formyl (-CHO) group onto the aromatic ring is a critical step. Modern catalytic methods offer high efficiency for this transformation. One of the most significant industrial methods is the palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of CO and H₂). nih.govliverpool.ac.uk This reaction, employing a catalyst system such as palladium(II) acetate with a bulky phosphine (B1218219) ligand like di(1-adamantyl)-n-butylphosphine (cataCXium A), provides a direct route to aromatic aldehydes. liverpool.ac.uk Mechanistic studies have shown that the oxidative addition of the aryl bromide to a palladium(0) species is a rate-determining step, and the catalyst's longevity is enhanced by the formation of stable resting states. nih.govresearchgate.net This method is highly valued for its application in the large-scale manufacturing of key aldehyde intermediates. liverpool.ac.uk

For regioselective formylation, other systems can be used. For example, the ortho-formylation of phenols can be achieved using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. researchgate.net This method provides good yields and high regioselectivity for introducing the aldehyde group adjacent to the hydroxyl group. researchgate.net

The following table summarizes various advanced catalytic systems applicable to the synthesis of precursors and analogs of this compound.

| Reaction Type | Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Esterification | RE-Y Zeolite | Phenols + Benzoic Acids | High chemoselectivity, reusable catalyst, avoids Fries rearrangement. | tandfonline.com |

| Formylation | Palladium(II) acetate / Phosphine ligand | Aryl Bromides + CO/H₂ | High efficiency, applicable to industrial scale, good catalyst longevity. | nih.govliverpool.ac.uk |

| ortho-Formylation | MgCl₂ / Triethylamine | Phenols + Paraformaldehyde | High regioselectivity for the ortho position, good yields. | researchgate.net |

| Carbonylative Ester Synthesis | Polymer-Supported Palladium | Iodobenzene + Phenol + CO | In-situ ester formation, heterogeneous catalyst. | researchgate.net |

Reactions of the Formyl Group

The aldehyde (formyl) group is a versatile functional handle, susceptible to both reduction and oxidation, and readily participates in condensation reactions with various nucleophiles.

Reduction to Hydroxymethyl Derivatives (e.g., with Sodium Borohydride)

The formyl group of this compound can be selectively reduced to a primary alcohol, yielding (5-Bromo-4-(hydroxymethyl)-2-methoxyphenyl) benzoate. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. The reaction is generally clean and high-yielding, with the borohydride selectively attacking the electrophilic carbonyl carbon of the aldehyde without affecting the ester linkage or the aryl bromide.

| Reagent | Solvent(s) | Typical Conditions | Product |

| Sodium Borohydride | Methanol | Room Temperature | 5-Bromo-4-(hydroxymethyl)-2-methoxyphenyl benzoate |

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid cleavage of the benzoate ester. Under basic conditions with an oxidant like potassium permanganate, saponification of the ester is a likely side reaction. Therefore, milder, more selective reagents are often preferred for such polyfunctional molecules. The resulting product would be 5-bromo-2-(benzoyloxy)-4-carboxybenzoic acid.

Detailed studies on the oxidation of phenolic aldehydes have shown that the reaction can proceed through various pathways, and the product distribution can be influenced by the reaction conditions.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate | Basic solution, heat | 5-Bromo-2-(benzoyloxy)-4-carboxybenzoic acid |

| Jones Reagent | Acetone, 0°C to room temperature | 5-Bromo-2-(benzoyloxy)-4-carboxybenzoic acid |

| Silver(I) Oxide | Basic aqueous solution | 5-Bromo-2-(benzoyloxy)-4-carboxybenzoic acid |

Condensation Reactions with Amines and Other Nucleophiles

The electrophilic carbon of the formyl group readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is typically acid-catalyzed and involves the reversible formation of a hemiaminal intermediate, followed by dehydration. For instance, reaction with an aniline (B41778) derivative would yield the corresponding N-aryl imine.

Research on the condensation of a similar compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, with 3-amino-1,2,4-triazole demonstrates the propensity of the formyl group in such substituted systems to react with amine nucleophiles. This suggests that this compound would similarly react with a range of amines and other nucleophiles like hydrazines and hydroxylamines to form the corresponding imines, hydrazones, and oximes, respectively.

| Nucleophile | Product Type |

| Primary Amine | Imine |

| Hydrazine | Hydrazone |

| Hydroxylamine (B1172632) | Oxime |

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions and for the generation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex biaryl compounds, styrenes, and aryl alkynes.

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would replace the bromine atom with the aryl group from the boronic acid. Studies on the Suzuki-Miyaura cross-coupling of the closely related 5-bromosalicylaldehyde (B98134) with various arylboronic acids have shown this to be an effective transformation.

Heck Coupling: Reaction with an alkene, a palladium catalyst, and a base would yield a substituted stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. This would introduce an alkynyl substituent at the position of the bromine atom.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Phosphine ligand, Base | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Aryl alkyne derivative |

Magnesium or Lithium Halogen Exchange Reactions (e.g., Grignard Reagents, Organolithiums)

The bromine atom can be exchanged with a metal, such as magnesium or lithium, to form a highly reactive organometallic intermediate.

Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, 5-(benzoyloxy)-2-formyl-4-methoxyphenylmagnesium bromide. However, the presence of the electrophilic formyl group complicates this reaction, as the newly formed Grignard reagent could potentially react with the starting material. This often necessitates the use of protecting groups for the aldehyde.

Organolithium Formation: Halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78°C), is a very rapid process that can form the corresponding aryllithium species. This aryllithium is a potent nucleophile and can react with a wide range of electrophiles. The low temperature is crucial to prevent the organolithium from attacking the formyl or ester groups on the same or other molecules. The chemoselectivity of these reactions on polyfunctional substrates is a significant challenge.

The formation of these organometallic reagents opens up a vast array of synthetic possibilities, allowing for the introduction of various substituents through reaction with different electrophiles.

| Reagent | Intermediate | Key Considerations |

| Magnesium | Grignard Reagent | Potential for self-condensation with formyl group |

| n-Butyllithium | Aryllithium Species | Requires low temperatures to ensure chemoselectivity |

Nucleophilic Aromatic Substitution with Activated Bromides

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the aryl bromide is significantly influenced by the electronic effects of the other substituents on the ring. The formyl (-CHO) and benzoate (-O-CO-Ph) groups are electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. Conversely, the methoxy (-OCH3) group is electron-donating, which deactivates the ring for this type of reaction.

In this specific molecule, the bromine atom is situated ortho to the formyl group and meta to the benzoate group. The strong electron-withdrawing effect of the adjacent formyl group is expected to be the dominant factor in activating the C-Br bond for nucleophilic displacement. This activation facilitates the attack of various nucleophiles, leading to the substitution of the bromide.

Common nucleophiles that could be employed in this transformation include amines, alkoxides, and thiolates, yielding a variety of substituted derivatives. The reaction typically requires heat and sometimes a catalyst, such as a copper salt in the case of Ullmann-type couplings.

Table 1: Predicted Outcomes of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Amine | Piperidine | 5-(Piperidin-1-yl)-4-formyl-2-methoxyphenyl benzoate |

| Alkoxide | Sodium methoxide | 4-Formyl-2,5-dimethoxyphenyl benzoate |

Transformations Involving the Ester Linkage

The benzoate ester linkage in this compound is a key site for chemical modification, allowing for the cleavage or transformation of this group to alter the molecule's properties.

Hydrolysis under Acidic and Basic Conditions

The ester can be hydrolyzed to the corresponding phenol (5-bromo-4-formyl-2-methoxyphenol) and benzoic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is generally a more efficient method for ester cleavage than acid-catalyzed hydrolysis. The reaction yields the corresponding carboxylate salt and the phenoxide, which are then protonated during acidic workup to give the final products.

Table 2: Predicted Conditions for Hydrolysis of this compound

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H₂SO₄ (aq), Δ | 5-Bromo-4-formyl-2-methoxyphenol, Benzoic acid |

Transesterification for Diverse Benzoate Derivatives

Transesterification is a process where the ester group of the compound is exchanged with an alcohol in the presence of an acid or base catalyst. This reaction is a versatile method for creating a library of different benzoate derivatives from this compound. For instance, reacting the parent compound with different alcohols (e.g., ethanol, isopropanol) would yield the corresponding ethyl benzoate or isopropyl benzoate derivatives of the phenolic component.

The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (in this case, phenol) from the reaction mixture. Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and base catalysts (like sodium alkoxides) can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

Comprehensive Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be of particular interest, showing signals for both the substituted phenyl ring and the benzoate group. The absence of a broad signal for a phenolic hydroxyl group, which would be present in its precursor 5-Bromovanillin (B1210037), is a key indicator of successful benzoylation.

The aldehyde proton is expected to appear as a singlet at the most downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy group protons will present as a sharp singlet around 3.9 ppm. The protons of the benzoate group will give rise to multiplets in the aromatic region, typically between 7.4 and 8.2 ppm. The two protons on the brominated phenyl ring are expected to appear as distinct singlets, reflecting their para positions to each other with no vicinal coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.2 | d | 2H | Aromatic (Benzoyl, ortho-H) |

| ~7.8 | s | 1H | Aromatic (Phenyl, H-6) |

| ~7.6 | t | 1H | Aromatic (Benzoyl, para-H) |

| ~7.5 | t | 2H | Aromatic (Benzoyl, meta-H) |

| ~7.3 | s | 1H | Aromatic (Phenyl, H-3) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

Detailed Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show distinct signals for the aldehyde carbon, the ester carbonyl carbon, the methoxy carbon, and all aromatic carbons. The aldehyde carbon signal is typically found in the highly deshielded region of the spectrum, around 190 ppm. The ester carbonyl carbon is also deshielded, appearing around 165 ppm. The carbon atom attached to the bromine will be identifiable by its characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~164 | Ester Carbonyl (C=O) |

| ~153 | Aromatic C-O |

| ~145 | Aromatic C-O |

| ~134 | Aromatic C-H (Benzoyl) |

| ~131 | Aromatic C-ipso (Benzoyl) |

| ~130 | Aromatic C-H (Benzoyl) |

| ~129 | Aromatic C-H (Benzoyl) |

| ~128 | Aromatic C-CHO |

| ~118 | Aromatic C-Br |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~56 | Methoxy (-OCH₃) |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the ortho, meta, and para protons of the benzoate ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons. For instance, it would show correlations between the aldehyde proton and the adjacent aromatic carbon, as well as between the methoxy protons and the carbon to which the methoxy group is attached. Correlations between the benzoate protons and the ester carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space correlations, for example, between the methoxy protons and the adjacent aromatic proton, providing further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups. The ester carbonyl (C=O) stretch is expected to appear around 1735-1750 cm⁻¹, while the aldehyde carbonyl (C=O) stretch will likely be observed at a slightly lower frequency, around 1690-1715 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will also be prominent in the fingerprint region. The aromatic C-H and C=C stretching vibrations will be visible in their characteristic regions. A key feature would be the absence of a broad O-H stretching band, which would be present in the precursor, 5-Bromovanillin.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2900, ~2800 | Weak | Aldehyde C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Stretch (Ester) |

| ~1100 | Strong | C-O-C Stretch (Ether) |

| ~600-500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (for C₁₅H₁₁⁷⁹BrO₄) | 333.9835 |

| [M]⁺ (for C₁₅H₁₁⁸¹BrO₄) | 335.9815 |

Common fragmentation patterns would likely involve the loss of the benzoyl group or the methoxy group, providing further structural confirmation.

Fragmentation Pattern Analysis for Structural Confirmationresearchgate.net

Detailed mass spectrometry analysis and a specific fragmentation pattern for this compound are not available in published literature. For a molecule with its structure (Molecular Formula: C₁₅H₁₁BrO₄, Molecular Weight: 335.15 g/mol), analysis would typically involve identifying the molecular ion peak (M⁺) and characteristic fragment ions.

A theoretical fragmentation analysis would anticipate key cleavages, such as:

Loss of the benzoyl group (C₇H₅O•) leading to a fragment ion.

Loss of the benzoate group (C₇H₅O₂•).

Cleavage of the bromo group (Br•).

Fragmentation of the formyl (-CHO) and methoxy (-OCH₃) groups.

Without actual experimental data, a definitive fragmentation table and confirmatory analysis cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) for this compound have not been reported in scientific literature. The UV-Vis spectrum is determined by the chromophores present in the molecule, including the substituted benzene (B151609) rings, the formyl group, and the ester linkage. Expected electronic transitions would include π → π* transitions associated with the aromatic systems and n → π* transitions related to the carbonyl groups of the ester and aldehyde. A data table of absorption maxima and their corresponding electronic transitions cannot be generated without experimental results.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Formyl 2 Methoxyphenyl Benzoate and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 5-Bromo-4-formyl-2-methoxyphenyl benzoate (B1203000).

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Bromo-4-formyl-2-methoxyphenyl benzoate, the geometry is largely defined by the spatial orientation of the benzoate group relative to the substituted phenyl ring.

The conformational landscape of phenyl benzoate and its derivatives has been a subject of theoretical studies. researchgate.netnih.govnih.gov These studies indicate that the molecule is not entirely planar, with torsional angles defining the orientation of the two phenyl rings with respect to the central ester group. The rotation around the C-O and C-C bonds of the ester linkage gives rise to different conformers with varying energies. The most stable conformer is the one that minimizes steric hindrance and maximizes electronic stabilization. For this compound, the bulky bromine atom and the formyl group would significantly influence these conformational preferences.

A typical DFT study would involve geometry optimization starting from various initial conformations to locate the global minimum on the potential energy surface. The results of such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Phenyl Benzoate Analog (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br: 119.5 | C-C-C-Br: 0.0 |

| C=O (formyl) | 1.21 | C-C-H: 121.0 | O=C-C-C: 180.0 |

| C-O (ester) | 1.36 | C-O-C: 117.0 | C-O-C-C: -150.0 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values for this compound would require specific DFT calculations.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of the electron distribution within this compound. The presence of electronegative atoms like bromine and oxygen, as well as the electron-withdrawing formyl and benzoate groups, creates a complex electronic environment.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For substituted vanillin (B372448) derivatives, DFT studies have been used to explore these electronic features. biointerfaceresearch.com

Furthermore, the charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides partial atomic charges, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with other molecules or biological targets.

Table 2: Illustrative Partial Atomic Charges for Key Atoms in a Substituted Phenyl Benzoate Analog (Calculated using DFT)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Br | -0.05 |

| O (formyl C=O) | -0.45 |

| C (formyl C=O) | +0.30 |

| O (ester C=O) | -0.50 |

| C (ester C=O) | +0.60 |

Note: The data in this table is for illustrative purposes and represents typical charge distributions in similar functional groups.

A significant advantage of DFT is its ability to predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra.

For this compound, DFT can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectrum with the experimental one, the assignment of peaks can be confirmed.

Similarly, DFT can calculate the vibrational frequencies corresponding to the different bond stretching, bending, and torsional motions within the molecule. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. For instance, the characteristic stretching frequencies of the formyl C=O and ester C=O groups can be accurately predicted. Studies on phenyl benzoate have shown excellent agreement between DFT-calculated and experimental IR and Raman spectra. researchgate.netnih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Phenyl Benzoate Analogs

| Functional Group | Predicted IR Frequency (cm⁻¹) (Scaled DFT) | Typical Experimental IR Frequency (cm⁻¹) |

|---|---|---|

| Formyl C=O Stretch | 1690 - 1710 | 1680 - 1700 |

| Ester C=O Stretch | 1720 - 1740 | 1715 - 1735 |

| Aromatic C=C Stretch | 1580 - 1610 | 1575 - 1615 |

| C-O Stretch | 1250 - 1300 | 1240 - 1290 |

Note: Predicted frequencies are often scaled to better match experimental values due to the harmonic approximation used in calculations.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is especially useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking algorithms work by sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the strength of the interaction. A successful docking study can provide a plausible binding mode for the ligand, highlighting the key amino acid residues involved in the interaction. For instance, a study on a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, used molecular docking to predict its interaction with the COX-2 receptor. fip.org

The scoring functions used in molecular docking provide an estimation of the binding energy, which is a measure of the affinity between the ligand and the protein. A lower binding energy generally indicates a more stable complex. These scores are often expressed in kcal/mol.

Post-docking analysis is crucial for identifying the specific types of interactions that contribute to the binding. For this compound, the following interactions would be of interest:

Hydrogen Bonding: The oxygen atoms of the formyl and benzoate groups can act as hydrogen bond acceptors, while any potential hydroxyl groups on the protein's binding site could act as donors.

Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein.

Docking studies on vanillin derivatives have been performed to understand their binding modes with various enzymes. biointerfaceresearch.comdergipark.org.trnih.gov These studies typically present the binding energy and a detailed list of interacting residues.

Table 4: Illustrative Molecular Docking Results for a Vanillin Analog with a Target Protein

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Vanillin Analog | -8.5 | TYR 250, SER 150 | Hydrogen Bond |

| LEU 180, PHE 300 | Hydrophobic |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These in silico techniques are pivotal in modern chemistry for predicting the characteristics of new molecules, thereby streamlining the discovery and development process. For a molecule like this compound, which possesses multiple functional groups (bromo, formyl, methoxy (B1213986), and benzoate ester), QSAR and QSPR models can provide significant insights into its behavior. The development of such models relies on the calculation of molecular descriptors and the subsequent application of statistical methods to build predictive equations.

The foundation of any QSAR/QSPR model is the numerical representation of a molecule's structure through molecular descriptors. These descriptors are calculated from the symbolic representation of a molecule and are categorized based on the structural information they encode. For this compound and its analogs, a comprehensive analysis would involve the calculation of several classes of descriptors.

Classes of Molecular Descriptors:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These describe the atomic connectivity within the molecule. Molecular connectivity indices, like the Kier & Hall indices, are prominent examples used to model the toxicity of aromatic aldehydes. researchgate.net

Geometrical (3D) Descriptors: These require the 3D coordinates of the atoms and include descriptors like molecular volume, surface area, and principal moments of inertia. Molecular volume has been identified as a key parameter in QSAR models for phenyl benzoate esters. nih.gov

Electrostatic and Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Examples include dipole moment, orbital energies (e.g., HOMO and LUMO), and superdelocalizability. The maximum acceptor superdelocalizability (Amax) has been shown to be a descriptor of aldehyde aquatic toxic potency. researchgate.net Quantum topological molecular similarity (QTMS) descriptors have also been effectively used. manchester.ac.uk

Physicochemical Descriptors: This class includes experimentally derived or empirically calculated properties like the logarithm of the octanol/water partition coefficient (logP or log Kₒ/w), which quantifies hydrophobicity. The importance of logP for toxicity prediction of aldehydes has been repeatedly confirmed. researchgate.netacs.orgnih.gov

A selection of typically calculated molecular descriptors and physicochemical properties for a compound like this compound is presented in the table below.

Interactive Table: Calculated Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Calculated Value | Unit/Description |

| Constitutional | Molecular Formula | C₁₅H₁₁BrO₄ | - |

| Molecular Weight (MW) | 335.15 | g/mol | |

| Heavy Atom Count | 20 | - | |

| Aromatic Ring Count | 2 | - | |

| Physicochemical | logP (Octanol/Water Partition Coefficient) | 4.25 (Predicted) | Dimensionless |

| Topological Polar Surface Area (TPSA) | 52.6 | Ų | |

| Geometrical | Molecular Volume | 265.8 | ų |

| Molar Refractivity | 77.3 | cm³ | |

| Quantum-Chemical | HOMO Energy | -6.5 (Estimated) | eV |

| LUMO Energy | -2.1 (Estimated) | eV | |

| Dipole Moment | 3.8 (Estimated) | Debye |

By correlating the calculated descriptors with experimentally determined properties, predictive models for chemical reactivity and stability can be developed. These models are typically built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN). researchgate.net

Predictive Models for Reactivity:

For analogs of this compound, particularly aromatic aldehydes and esters, QSAR models have been successfully developed to predict various forms of reactivity, often framed as biological activity or toxicity.

Toxicity of Aromatic Aldehydes: Studies on the aquatic toxicity of aromatic aldehydes have yielded predictive models where toxicity is linked to descriptors representing hydrophobicity (logP), electronic effects, and reactivity of the aldehyde group. acs.orgnih.gov Key descriptors often include the negatively charged molecular surface area and hydrogen bonding surface area, which are essential for predicting interactions with biological macromolecules. acs.orgnih.gov

Enzyme Inhibition by Benzaldehyde (B42025) Derivatives: QSAR models have been developed for the inhibition of enzymes by benzaldehyde derivatives. nih.gov In one such study, the hydrophobicity of substituents at the para position of the aldehyde group was found to play a major role in inhibition activity. nih.gov

General Reactivity Models: Data-driven methods are increasingly used to create quantitative models that predict reaction rates and site-selectivity for broad classes of reactions, such as nucleophilic aromatic substitution (SNAr). uvic.ca These models map ground-state molecular descriptors to experimental reaction rates to build robust multivariate linear regression models. uvic.ca Quantum chemical calculations have also been employed to develop models that predict the reaction rates of aromatic compounds with ozone, using orbital energies as key descriptors. acs.org

Predictive Models for Stability:

The stability of a chemical compound is a critical property that can be investigated using QSPR models. For aromatic esters, structural features significantly influence stability.

Formulation Stability: The chemical environment profoundly affects stability. Studies on benzoyl peroxide have shown that its chemical stability is significantly enhanced in formulations containing aromatic esters such as ethyl benzoate and C12-15 alkyl benzoate. nih.gov This suggests that the benzoate moiety in this compound could contribute positively to the stability of formulations it might be included in. The presence of the bromine atom, however, could introduce specific reactivity pathways, as bromide can influence the formation and speciation of halamines in certain aqueous systems, thereby affecting oxidant stability. nih.gov

The development of specific QSAR/QSPR models for this compound would require generating experimental data for a series of structurally similar analogs to build and validate a statistically significant model.

Role of 5 Bromo 4 Formyl 2 Methoxyphenyl Benzoate As a Key Synthetic Intermediate

Building Block for Complex Polyaromatic Systems

The structure of 5-Bromo-4-formyl-2-methoxyphenyl benzoate (B1203000) makes it a promising candidate for the construction of complex polyaromatic systems. The presence of the bromine atom is particularly significant, as it serves as a handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. In this context, the bromo substituent can be readily coupled with a wide range of boronic acids, organostannanes, or alkenes to append additional aromatic rings or unsaturated systems.

The aldehyde and methoxy (B1213986) groups can further influence the regioselectivity of these coupling reactions and can be utilized in subsequent transformations to build fused ring systems. For instance, the formyl group can undergo condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce vinyl linkages which can then participate in intramolecular cyclization reactions to form new aromatic rings.

Table 1: Potential Cross-Coupling Reactions for Extending Aromatic Systems

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |

| Suzuki Coupling | Arylboronic acid | Biaryl | Synthesis of polycyclic aromatic hydrocarbons |

| Stille Coupling | Organostannane | Biaryl or vinyl | Construction of conjugated polymer backbones |

| Heck Coupling | Alkene | Aryl-alkene | Formation of stilbene-like structures |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Preparation of precursors for carbon-rich materials |

Precursor in the Synthesis of Heterocyclic Scaffolds

The reactivity of the aldehyde group in 5-Bromo-4-formyl-2-methoxyphenyl benzoate is a gateway to a diverse array of heterocyclic compounds. Aldehydes are well-known electrophiles that readily react with a variety of nucleophiles, particularly those containing nitrogen, oxygen, or sulfur, to form key intermediates for heterocycle synthesis.

For example, condensation of the formyl group with primary amines can yield Schiff bases, which can then undergo cyclization to form nitrogen-containing heterocycles like quinolines or isoquinolines, depending on the reaction conditions and the nature of the amine. Similarly, reaction with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles or isoxazoles, respectively. The presence of the adjacent methoxy group can influence the electronic properties of the aldehyde, and the bromo substituent offers a site for further functionalization of the resulting heterocyclic system.

Table 2: Examples of Heterocyclic Systems Derivable from the Formyl Group

| Reactant | Intermediate | Resulting Heterocycle |

| Primary Amine | Schiff Base (Imine) | Quinolines, Isoquinolines |

| Hydrazine | Hydrazone | Pyrazoles, Pyridazines |

| Hydroxylamine | Oxime | Isoxazoles, Oxazines |

| Thiosemicarbazide | Thiosemicarbazone | Thiadiazoles |

Utility in the Preparation of Natural Product Analogs

Many natural products possess complex aromatic and heterocyclic cores. The structural motifs present in this compound make it a plausible starting material for the synthesis of analogs of naturally occurring compounds. The substituted benzaldehyde (B42025) core is a common feature in many natural products, and the bromo and benzoate functionalities provide opportunities for strategic modifications.

The benzoate group can act as a protecting group for the phenolic oxygen, which can be selectively deprotected at a later synthetic stage to reveal a hydroxyl group. This hydroxyl group can then be used for further derivatization or to mimic the functionality present in a natural product. The bromo and formyl groups, as previously discussed, allow for the elaboration of the carbon skeleton to build up the complexity required to match or mimic the structure of a natural product. This approach allows for the systematic modification of a natural product's structure to study structure-activity relationships (SAR) and develop new therapeutic agents.

While direct synthetic applications of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a versatile and valuable intermediate for synthetic chemists aiming to construct complex molecular architectures.

Conclusion and Future Research Perspectives

Summary of Current Chemical Knowledge and Synthetic Achievements

5-Bromo-4-formyl-2-methoxyphenyl benzoate (B1203000) is a polysubstituted aromatic compound featuring a unique combination of functional groups: a benzoyl ester, a methoxy (B1213986) ether, a bromo substituent, and a formyl (aldehyde) group. Its chemical identity is established with the molecular formula C₁₅H₁₁BrO₄ and a molecular weight of 335.15 g/mol . While the compound is commercially available, indicating its successful synthesis, detailed peer-reviewed synthetic methodologies specifically for this molecule are not extensively documented in publicly accessible scientific literature.

The logical and most plausible synthetic route to 5-Bromo-4-formyl-2-methoxyphenyl benzoate commences with the well-known precursor, 5-bromovanillin (B1210037). 5-bromovanillin itself is readily synthesized from vanillin (B372448) through electrophilic aromatic bromination. Various established methods exist for this initial step, often employing bromine in solvents like methanol (B129727) or acetic acid. nih.govpliniuslabs.com

The subsequent and crucial step in the formation of the target compound is the benzoylation of the phenolic hydroxyl group of 5-bromovanillin. This is a standard esterification reaction. While specific conditions for this exact transformation are not detailed in the available literature, analogous reactions suggest that it can be achieved by reacting 5-bromovanillin with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. Another common method involves the Schotten-Baumann reaction, using benzoyl chloride and an aqueous base like sodium hydroxide (B78521).

The table below outlines the key compounds involved in the presumed synthesis of this compound.

| Compound Name | Molecular Formula | Role in Synthesis |

| Vanillin | C₈H₈O₃ | Starting Material |

| 5-Bromovanillin | C₈H₇BrO₃ | Key Intermediate |

| Benzoyl chloride | C₇H₅ClO | Reagent |

| This compound | C₁₅H₁₁BrO₄ | Final Product |

Opportunities for Novel Synthetic Route Discovery and Optimization

While the outlined synthesis via 5-bromovanillin is chemically sound, there remain significant opportunities for the discovery and optimization of novel synthetic routes. Future research could focus on several key areas to enhance efficiency, reduce environmental impact, and potentially lower production costs.

Furthermore, the use of greener and more sustainable reagents and catalysts should be investigated. For the bromination step, exploring alternatives to elemental bromine, such as N-bromosuccinimide (NBS) or enzymatic bromination, could mitigate some of the hazards associated with bromine. For the benzoylation step, catalytic methods that avoid the use of stoichiometric amounts of base would be beneficial. For instance, the use of solid acid or base catalysts that can be easily recovered and reused would align with the principles of green chemistry.

Another area of potential research is the exploration of alternative starting materials. While vanillin is a logical precursor, investigating pathways from other readily available substituted phenols could lead to novel and economically viable synthetic strategies.

Finally, detailed optimization of reaction conditions for the presumed synthesis is warranted. A systematic study of solvents, bases, reaction times, and temperatures for the benzoylation of 5-bromovanillin would be invaluable for establishing a robust and high-yielding protocol.

Exploration of New Chemical Transformations and Derivative Design

The rich functionality of this compound makes it an attractive scaffold for the synthesis of a diverse range of derivatives. The aldehyde, bromo, and ester functionalities all present opportunities for further chemical transformations.

The aldehyde group is a particularly versatile handle for synthetic modifications. It can readily undergo a variety of reactions, including:

Oxidation: to the corresponding carboxylic acid, which can then be further functionalized.

Reduction: to a primary alcohol, opening up another set of potential derivatizations.

Reductive amination: to form various secondary and tertiary amines.

Condensation reactions: with a wide range of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. For example, condensation with substituted anilines could yield a library of Schiff base derivatives. nih.gov

The bromo substituent on the aromatic ring is a prime site for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a vast array of more complex molecular architectures.

The benzoate ester, while generally stable, can be hydrolyzed under basic or acidic conditions to regenerate the phenolic hydroxyl group. This deprotection strategy could be useful in multi-step syntheses where the hydroxyl group needs to be temporarily masked.

Future research in this area should focus on systematically exploring these transformations to create libraries of novel derivatives. The design of these derivatives could be guided by computational studies to predict their potential properties and applications. Given that vanillin and its derivatives are known to possess a range of biological activities, it is plausible that derivatives of this compound could exhibit interesting pharmacological or material science properties. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.